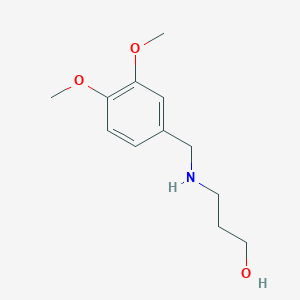

3-(3,4-二甲氧基-苄氨基)-丙-1-醇

描述

Synthesis Analysis

The synthesis of related compounds often involves the N-acylation of amines followed by cyclization reactions, as seen in the synthesis of 1-aralkylated tetrahydro-2-benzazepines from 3-(3,4-dimethoxyphenyl)-propylamine . Similarly, the synthesis of beta-adrenergic blocking agents includes the modification of the amidoalkylamino group, which is a key structural feature in these molecules . The synthesis of other related compounds, such as 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene, involves protection, bromination, and nucleophilic reactions, indicating the versatility of the synthetic approaches for compounds with similar structural motifs .

Molecular Structure Analysis

The molecular structure of "3-(3,4-Dimethoxy-benzylamino)-propan-1-ol" and its analogs is crucial for their biological activity. The presence of the 3,4-dimethoxyphenethyl group has been shown to confer substantial cardioselectivity to beta-adrenoceptor blocking agents . The crystal structure analysis of a related compound, n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate, reveals a conjugated system with specific dihedral angles between the planes of the molecule, which may influence its interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of "3-(3,4-Dimethoxy-benzylamino)-propan-1-ol" can be inferred from the reactions described for similar compounds. For instance, the Bischler-Napieralski ring closure is a key step in the synthesis of benzazepines , while the reaction of substituted isoxazolones with triethylamine under reflux conditions is used to synthesize imidazo[2,1-b]benzothiazole derivatives . These reactions highlight the potential of "3-(3,4-Dimethoxy-benzylamino)-propan-1-ol" to undergo cyclization and substitution reactions that could be exploited in the synthesis of novel compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(3,4-Dimethoxy-benzylamino)-propan-1-ol" are not directly reported, the properties of structurally related compounds provide some context. The compounds synthesized in these studies are typically crystalline solids, and their structures are confirmed by techniques such as NMR and HRMS . The presence of dimethoxy groups and the benzylamino moiety suggests that "3-(3,4-Dimethoxy-benzylamino)-propan-1-ol" would have moderate polarity and could form stable crystals suitable for X-ray diffraction analysis. The physical properties such as solubility, melting point, and stability would depend on the specific functional groups and overall molecular conformation.

科学研究应用

木质素模型化合物研究

一篇关于木质素模型化合物酸解的综述,包括一种与“3-(3,4-二甲氧基-苄氨基)-丙-1-醇”在结构上相似的化合物,突出了 γ-羟甲基在反应机理中的重要性。这项研究有助于理解木质素分解中涉及的化学过程,这对于开发生物质加工中木质素增值的可持续方法至关重要 (横山,2015)。

二苯甲酮-3 的环境影响

对二苯甲酮-3 (BP-3) 的研究,这是一种常见的防晒成分,提供了对其环境存在、毒性和生态风险的见解。虽然与“3-(3,4-二甲氧基-苄氨基)-丙-1-醇”没有直接关系,但这项研究强调了评估广泛使用的化学化合物对环境影响的重要性 (金和崔,2014)。

生物产生的二醇

一篇综述重点关注生物产生的 1,3-丙二醇和 2,3-丁二醇的下游加工,这些是工业应用中的有价值的化学品。该研究强调了分离过程中的挑战以及降低生产成本所需的有效回收方法 (修和曾,2008)。

作用机制

Target of Action

It is known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety .

Mode of Action

The 3,4-dimethoxybenzyl group increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid)

Biochemical Pathways

The compound’s potential role in the formation of self-assembled monolayers (sams) of aromatic thiolates suggests it may influence pathways related to monolayer formation .

Pharmacokinetics

The compound’s solubility and stability, influenced by the 3,4-dimethoxybenzyl group, may impact its bioavailability .

Result of Action

It is known that the compound can facilitate the formation of sams of aromatic thiolates, which are frequently used in a wide range of applications .

Action Environment

Environmental factors such as temperature and the presence of protons can influence the action, efficacy, and stability of “3-(3,4-Dimethoxy-benzylamino)-propan-1-ol”. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .

安全和危害

未来方向

属性

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-11-5-4-10(8-12(11)16-2)9-13-6-3-7-14/h4-5,8,13-14H,3,6-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKXKHNWFNPXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCCCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365900 | |

| Record name | 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxy-benzylamino)-propan-1-ol | |

CAS RN |

40171-93-5 | |

| Record name | 3-[[(3,4-Dimethoxyphenyl)methyl]amino]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40171-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40171-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1301219.png)

![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid](/img/structure/B1301229.png)